3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid

説明

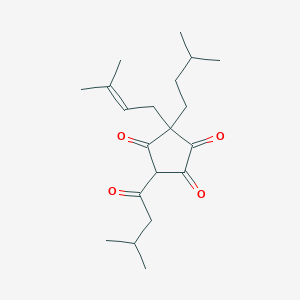

3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a furancarboxylic acid detected in uremic serum using various chromatographic techniques. It is known to accumulate in the serum of chronic hemodialysis patients and has a strong binding affinity to plasma protein, which makes it difficult to remove through conventional hemodialysis. CMPF has been shown to inhibit the binding of certain drugs to albumin, suggesting its potential role in altering drug efficacy in patients with kidney diseases .

Synthesis Analysis

While the provided data does not directly describe the synthesis of CMPF, it does mention a scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2, which could be related to the synthesis of similar furan derivatives. This method uses carbonate-promoted C–H carboxylation and is advantageous as it avoids late-stage oxidation and uses non-edible lignocellulosic biomass as a feedstock . Another relevant synthesis method includes the PdI2/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters, which could potentially be adapted for the synthesis of CMPF .

Molecular Structure Analysis

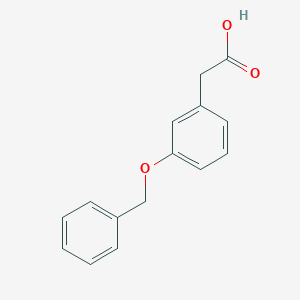

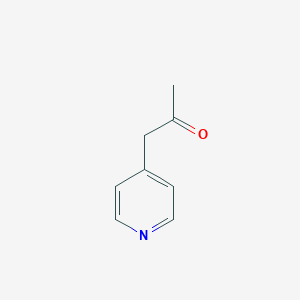

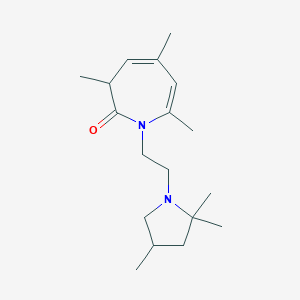

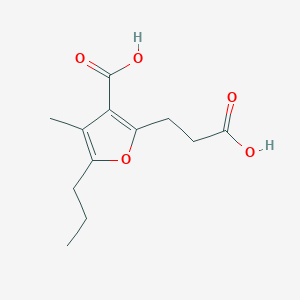

CMPF is a furan derivative with a carboxylic acid group at the 3-position, a methyl group at the 4-position, and a propyl group at the 5-position of the furan ring. The molecular structure of CMPF suggests that it has significant hydrophobic character due to the propyl side chain, as well as the ability to engage in hydrogen bonding through its carboxylic acid group, which may contribute to its high plasma protein binding .

Chemical Reactions Analysis

The chemical behavior of CMPF in biological systems is not extensively detailed in the provided data. However, it is known to interact with serum albumin and affect the binding of other molecules, such as salicylate and 5,5-diphenylhydantoin, to the protein. This interaction suggests that CMPF can participate in competitive binding reactions in the plasma .

Physical and Chemical Properties Analysis

CMPF's physical and chemical properties, such as solubility, melting point, and boiling point, are not explicitly provided. However, its strong binding to plasma proteins and its detection in uremic serum using chromatographic methods imply that it has a certain degree of solubility in biological fluids. Its accumulation in the serum of hemodialysis patients also indicates that it has a relatively low clearance rate from the bloodstream .

科学的研究の応用

Clinical Relevance in Haemodialysis Patients

CMPF is considered a protein-bound uremic toxin. A study involving 252 patients undergoing maintenance haemodialysis investigated the association between CMPF levels and biochemical, nutritional parameters, cardiovascular events, and mortality. The study found that CMPF levels were positively correlated with nutritional parameters and lean mass but were not independently associated with mortality and cardiovascular morbidity, suggesting CMPF might not be a relevant uremic toxin in haemodialysis but could be a marker of a healthy diet and omega-3 intakes (Luce et al., 2018).

Analytical Detection Techniques

A novel analytical approach using surface-enhanced Raman scattering (SERS) coupled with an Au nanoparticle substrate was developed for the highly sensitive quantitative analysis of CMPF and indole-3-acetic acid in human serum samples. This technique demonstrated fast, highly sensitive detection, presenting a promising tool for analyzing CMPF in patients with chronic kidney disease (CKD) (Saadati et al., 2020).

Role in Diabetes Mellitus

Research indicates that elevated serum concentrations of CMPF are associated with impaired glucose tolerance, reduced glucose-induced insulin secretion, and decreased glucose utilization, leading to mitochondrial dysfunction and increased oxidative stress. This suggests a potential link between CMPF and the development of diabetes mellitus (Zhang, 2018).

Association with Diet and Health

CMPF has been identified as a biomarker of fish oil and fatty fish consumption. Studies suggest that CMPF may contribute to the metabolic effects observed following consumption of long-chain marine omega-3 fatty acids. However, the exact relationship between CMPF, furan fatty acids, and health outcomes requires further investigation to fully understand its implications (Sinclair et al., 2018).

Toxicity and Cellular Effects

CMPF is a furan fatty acid uremic toxin that contributes to the accumulation in renal tubular cells and enhances the production of reactive oxygen species (ROS), leading to cell damage. This toxicity is mediated through oxidative stress, indicating the potential harmful effects of CMPF accumulation in CKD patients (Miyamoto et al., 2012).

Safety And Hazards

将来の方向性

Recent studies show that CMPF might contribute to the improved metabolic effects observed following consumption of long-chain marine omega-3 fatty acids . CMPF is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin . Monitoring of CMPF may be important to predict organic anion transporting polypeptide (OATP)1B activity in CKD patients .

特性

IUPAC Name |

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCQWXZMVIETAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235940 | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

CAS RN |

86879-39-2 | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。